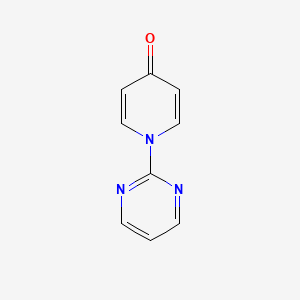

1-(2-Pyrimidinyl)-1H-4-pyridinone

Übersicht

Beschreibung

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The conformational of selected 1-(2-pyrimidinyl)piperazine derivatives with high sedative-hypnotic activity was analysed and the model bioactive conformations were suggested .Chemical Reactions Analysis

Generally, the mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis

Pyrimidines and their derivatives have unique properties due to the presence of both π-excessive and π-deficient arrangement .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Medizinische Chemie

Derivate von „1-(2-Pyrimidinyl)-1H-4-pyridinone“ werden aufgrund ihrer strukturellen Ähnlichkeit zu natürlich vorkommenden Nukleotiden für ihr Potenzial in der Arzneimittelforschung untersucht. Sie können mit verschiedenen Proteinen und Enzymen interagieren, was sie zu Kandidaten für therapeutische Wirkstoffe macht. Zum Beispiel haben bestimmte Derivate sich als vielversprechend erwiesen als entzündungshemmende Mittel, wobei sie die Expression und Aktivität von Entzündungsmediatoren wie Prostaglandin E2 und Tumornekrosefaktor-α hemmen .

Fotosensoren und Farbstoffindustrie

Aufgrund ihres unterschiedlichen Verhaltens in verschiedenen Lichtbereichen werden diese Verbindungen bei der Entwicklung von Fotosensoren eingesetzt. Sie können auch als Farbstoffe oder Pigmente in industriellen Prozessen dienen und bieten eine Reihe von Farben und Stabilitäten unter verschiedenen Umgebungsbedingungen .

Katalytische Aktivität in der organischen Synthese

Diese Pyrimidinderivate können als Katalysatoren in der organischen Synthese wirken und eine Vielzahl von chemischen Reaktionen ermöglichen. Ihre elektronischen Eigenschaften ermöglichen es ihnen, sowohl an elektrophilen als auch an nukleophilen Reaktionen teilzunehmen, was sie zu vielseitigen Katalysatoren in der synthetischen Chemie macht .

Korrosionsschutz

Forschungen haben gezeigt, dass bestimmte Derivate von „this compound“ wirksame Korrosionsschutzmittel sein können. Diese Anwendung ist besonders relevant in Branchen, in denen der Metallerhalt von entscheidender Bedeutung ist, z. B. in Öl- und Gasleitungen oder im Schiffbau .

Radikalfänger

Einige Derivate von „this compound“ haben eine hohe Fähigkeit zum Abfangen freier Radikale gezeigt. Diese Eigenschaft ist für die Entwicklung von Antioxidantien bedeutsam, die Zellen vor oxidativem Stress schützen können, der mit verschiedenen Krankheiten wie Krebs in Verbindung gebracht wird .

Wirkmechanismus

Target of Action

1-(2-Pyrimidinyl)-1H-4-pyridinone, also known as 1-(2-Pyrimidinyl)piperazine, is known to act as an antagonist of the α2-adrenergic receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in regulating neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

This compound interacts with its target, the α2-adrenergic receptor, by binding to it and blocking its function . This leads to an increase in noradrenergic and dopaminergic activity .

Biochemical Pathways

The action of this compound affects the adrenergic signaling pathway. By acting as an antagonist of the α2-adrenergic receptor, it can influence the release of neurotransmitters such as norepinephrine and dopamine .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism into active metabolites. One such metabolite is 1-(2-pyrimidinyl)piperazine . The clearance values for this compound and 1-(2-pyrimidinyl)piperazine are 13.1 and 8.2 ml/min respectively, and their terminal elimination half-lives are 25 and 79 minutes respectively .

Result of Action

The molecular and cellular effects of this compound’s action include increased noradrenergic and dopaminergic activity . This can lead to changes in mood and behavior, as these neurotransmitters play key roles in regulating mood, anxiety, and the reward system.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with this compound and alter its action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-pyrimidin-2-ylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBVVVKDBPIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697052 | |

| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29049-26-1 | |

| Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

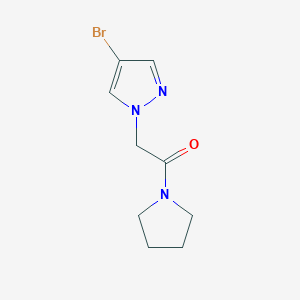

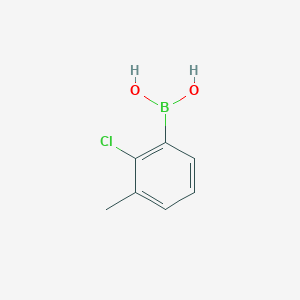

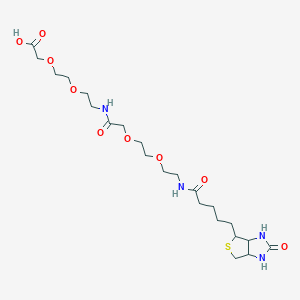

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B1487662.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1487669.png)

![3-[(3-Ethyl-1-adamantyl)oxy]propan-1-ol](/img/structure/B1487672.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde](/img/structure/B1487674.png)